N,3-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine
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Overview
Description
N,3-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a dimethyl group and a tosylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tosylpiperidine intermediate, which is then coupled with the pyridine derivative. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The final step usually involves purification through column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N,3-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N,3-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Methylpyridin-2-amine: A simpler analog with similar structural features but lacking the tosylpiperidine moiety.
3,5-Dimethylpyridin-2-amine: Another analog with a different substitution pattern on the pyridine ring.
Uniqueness
N,3-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is unique due to the presence of both the dimethylpyridine and tosylpiperidine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
Molecular Formula |
C19H25N3O2S |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N,3-dimethyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H25N3O2S/c1-14-7-9-17(10-8-14)25(23,24)22-11-5-4-6-18(22)16-12-15(2)19(20-3)21-13-16/h7-10,12-13,18H,4-6,11H2,1-3H3,(H,20,21) |
InChI Key |
MZPRVZNULNUUBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C(=C3)C)NC |
Origin of Product |
United States |
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